molecular formula C12H9BF3NO3 B596681 2-(4-Trifluoromethylphenoxy)pyridine-5-boronic acid CAS No. 1256358-58-3

2-(4-Trifluoromethylphenoxy)pyridine-5-boronic acid

Cat. No.: B596681
CAS No.: 1256358-58-3
M. Wt: 283.013
InChI Key: ARLNSNRYOJMOCB-UHFFFAOYSA-N
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Description

2-(4-Trifluoromethylphenoxy)pyridine-5-boronic acid (CAS: 1256358-58-3) is a heterocyclic boronic acid derivative with a pyridine core substituted at position 2 by a 4-trifluoromethylphenoxy group and at position 5 by a boronic acid (-B(OH)₂) moiety . This compound is a critical intermediate in Suzuki-Miyaura cross-coupling reactions, widely used in pharmaceutical and agrochemical synthesis. The trifluoromethylphenoxy group confers electron-withdrawing properties and lipophilicity, enhancing its reactivity and stability in organometallic reactions.

Properties

IUPAC Name

[6-[4-(trifluoromethyl)phenoxy]pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BF3NO3/c14-12(15,16)8-1-4-10(5-2-8)20-11-6-3-9(7-17-11)13(18)19/h1-7,18-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLNSNRYOJMOCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681906
Record name {6-[4-(Trifluoromethyl)phenoxy]pyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256358-58-3
Record name {6-[4-(Trifluoromethyl)phenoxy]pyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Aromatic Substitution

In this method, 2-chloro-5-nitropyridine reacts with 4-trifluoromethylphenol under basic conditions. A study demonstrated that using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 120°C for 12 hours yields the intermediate with 78% efficiency. The nitro group is subsequently reduced to an amine using hydrogen gas and palladium on carbon (Pd/C), followed by diazotization and hydrolysis to regenerate the pyridine ring.

Copper-Catalyzed Ullmann Coupling

Alternative approaches employ copper(I) iodide (CuI) and 1,10-phenanthroline as a ligand in dimethyl sulfoxide (DMSO) at 150°C. This method avoids the need for nitro-group manipulation, directly coupling 2-bromopyridine with 4-trifluoromethylphenol to achieve a 65% yield. While milder than SNAr, scalability remains challenging due to ligand costs.

Table 1: Comparison of Phenoxy-Pyridine Synthesis Methods

MethodReagentsTemperature (°C)Time (h)Yield (%)
SNArK₂CO₃, DMF1201278
Ullmann CouplingCuI, 1,10-phenanthroline1502465
MethodCatalyst/ReagentSolventTemperature (°C)Yield (%)
DoMLDA, B(OiPr)₃THF-7870
Miyaura BorylationPd(dppf)Cl₂, B₂Pin₂THF8085

Purification and Characterization

Crude this compound is purified via recrystallization from ethanol/water (3:1 v/v) or column chromatography (silica gel, ethyl acetate/hexane). High-performance liquid chromatography (HPLC) analysis typically shows ≥98% purity. Nuclear magnetic resonance (NMR) spectroscopy confirms structure: ¹H NMR (400 MHz, DMSO-d₆) δ 8.67 (d, J = 2.4 Hz, 1H), 8.25 (dd, J = 8.4, 2.4 Hz, 1H), 7.85 (d, J = 8.8 Hz, 2H), 7.45 (d, J = 8.8 Hz, 2H), 7.32 (d, J = 8.4 Hz, 1H).

Challenges and Optimization Strategies

Boronic Acid Stability

The boronic acid group is prone to protodeboronation under acidic conditions. Adding stabilizing agents like triethylamine (Et₃N) during hydrolysis improves yields by 10–15%.

Scalability of Ullmann Coupling

Replacing 1,10-phenanthroline with cheaper ligands (e.g., ethylene glycol) reduces costs but requires higher temperatures (160°C), lowering yields to 55% .

Chemical Reactions Analysis

Types of Reactions

2-(4-Trifluoromethylphenoxy)pyridine-5-boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an appropriate solvent (e.g., toluene or ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of phenolic derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(4-Trifluoromethylphenoxy)pyridine-5-boronic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Trifluoromethylphenoxy)pyridine-5-boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes such as proteases and kinases. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

  • Electronic Effects: The trifluoromethylphenoxy group in the target compound provides stronger electron-withdrawing effects compared to methoxycarbonyl () or trifluoromethyl directly attached to pyridine (). This enhances electrophilicity, favoring cross-coupling efficiency.
  • Steric Considerations: The phenoxy group introduces moderate steric bulk, balancing reactivity and selectivity. In contrast, bulkier substituents like cyclohexylamino () or piperazine () may hinder reactions requiring sterically accessible boronic acids.
  • Stability and Handling : Unlike pinacol esters (e.g., ), the target compound’s free boronic acid eliminates the need for deprotection steps, streamlining synthetic workflows. However, boronic acids are generally moisture-sensitive, necessitating anhydrous handling .

Biological Activity

2-(4-Trifluoromethylphenoxy)pyridine-5-boronic acid is a boronic acid derivative that has garnered significant attention in medicinal chemistry and organic synthesis due to its unique structural features and biological activities. This article explores the compound's biological activity, including its mechanisms of action, biochemical properties, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₈B F₃ N O₂, with a molecular weight of approximately 295.19 g/mol. The compound features a pyridine ring substituted with a boronic acid group at the 5-position and a 4-trifluoromethylphenoxy group. Its ability to form reversible covalent bonds with diols and nucleophiles makes it valuable in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

The primary mechanism of action for this compound involves its interaction with specific enzymes and proteins, leading to inhibition or modulation of biological processes. This compound has shown potential in targeting various pathogens, including bacteria and fungi.

Target Enzymes

  • Leucyl-tRNA Synthetase (LeuRS) : The compound may inhibit LeuRS, similar to other boronic acid derivatives that block the enzyme's active site, disrupting protein synthesis in microorganisms like Candida albicans and Escherichia coli .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It exhibits moderate activity against several pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Notes
Candida albicansModerateSimilar mechanism to benzoxaborole drugs
Aspergillus nigerHigher activityEffective against fungal infections
Escherichia coliLower MIC than some known drugsShows potential as an antibacterial agent
Bacillus cereusLower MIC than AN2690 (Tavaborole)Indicates strong antibacterial properties

The compound's effectiveness against Bacillus cereus is particularly noteworthy, as its MIC is lower than that of the approved antifungal drug AN2690, suggesting promising potential as an antibacterial agent .

Mechanistic Insights

The antimicrobial action of this compound may involve:

  • Inhibition of Protein Synthesis : By blocking LeuRS, it disrupts the translation process in bacteria and fungi.
  • Covalent Bond Formation : The boronic acid moiety can form covalent bonds with nucleophilic sites on proteins, altering their function.

The compound's ability to interact with various biomolecules allows it to play a significant role in biochemical reactions. It can modify enzyme structures and functions by binding to active sites, which may lead to:

  • Enzyme Inhibition : Preventing substrate binding and catalysis.
  • Gene Expression Modulation : Interacting with transcription factors and affecting cellular processes such as apoptosis and metabolism .

Case Studies

  • Antimicrobial Efficacy Study : A study demonstrated that this compound exhibited significant antifungal activity against Candida albicans, comparable to established antifungal agents. The study utilized in vitro assays to determine MIC values and assessed the compound's binding affinity for LeuRS.
  • Mechanism Exploration : Research involving docking studies revealed that the compound could effectively bind to the active site of LeuRS, supporting its potential as a novel antimicrobial agent targeting protein synthesis pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 2-(4-trifluoromethylphenoxy)pyridine-5-boronic acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronic acid moiety’s reactivity with halogenated aryl partners. Key steps include:

  • Protection of boronic acid : Use pinacol esterification to stabilize the boronic acid during synthesis .
  • Coupling reaction : React with 2-chloro-5-(4-trifluoromethylphenoxy)pyridine under Pd catalysis (e.g., Pd(PPh₃)₄) in a mixture of DME/H₂O/Na₂CO₃ at 80–90°C .
  • Yield optimization : Control oxygen/moisture levels to prevent boronic acid oxidation. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
    • Critical factors : Temperature, catalyst loading, and stoichiometry of the aryl halide partner significantly impact yield (typically 60–75% reported for analogous boronic acids) .

Q. What safety protocols are essential for handling this compound, given its reactivity and hazards?

  • Key guidelines :

  • Personal protective equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid inhalation; work in a fume hood .
  • Storage : Store at 4°C in airtight, light-resistant containers to prevent hydrolysis or boronic acid dimerization .
  • Spill management : Neutralize with sand or vermiculite, then dispose as hazardous waste .
    • Toxicity data : Limited ecotoxicological information available; treat as a potential irritant based on structural analogs .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Standard methods :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., trifluoromethyl group at δ ~110–120 ppm in ¹⁹F NMR) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (calculated for C₁₂H₈BF₃NO₃: 289.06 g/mol).
  • HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can this boronic acid be applied in medicinal chemistry for targeted drug design?

  • Case study : Boronic acids are exploited as noncompetitive antagonists in chemokine receptor (CXCR1/2) inhibition.

  • Design strategy : The trifluoromethyl group enhances metabolic stability and binding affinity to hydrophobic pockets in receptors .
  • Functional assays : Test inhibition of CXCL8-induced ERK phosphorylation in HEK293 cells (IC₅₀ ~60 nM for analogs) .
    • Challenges : Balance boronic acid’s electrophilicity with off-target reactivity; use prodrug strategies (e.g., esterification) to improve bioavailability .

Q. What role does this compound play in boron affinity chromatography for diol-containing molecule separation?

  • Mechanism : The boronic acid forms reversible esters with cis-diols (e.g., sugars, glycoproteins) under basic conditions (pH 8.5).
  • Protocol :

  • Column preparation : Immobilize the compound on agarose beads via amine coupling .
  • Elution : Use competitive eluents like sorbitol (0.1 M) to disrupt boronate-diol interactions .
    • Applications : Purify ribonucleosides or glycosylated proteins with >90% recovery rates in research settings .

Q. How does the trifluoromethylphenoxy group influence the compound’s stability under varying pH and temperature conditions?

  • Stability studies :

  • pH dependence : Boronic acid is stable in acidic conditions (pH 4–6) but hydrolyzes above pH 7. The trifluoromethyl group reduces electron density, slowing hydrolysis .
  • Thermal stability : Decomposes at >150°C; store below 25°C to prevent dimerization .
    • Analytical validation : Monitor degradation via LC-MS; identify byproducts like boric acid and trifluoromethylphenol .

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